4-Thiomorpholin-4-ylpyridin-2-amine
Overview
Description
4-Thiomorpholin-4-ylpyridin-2-amine is a heterocyclic compound with the molecular formula C₉H₁₃N₃S and a molecular weight of 195.29 g/mol . This compound features a pyridine ring substituted with a thiomorpholine group at the 4-position and an amine group at the 2-position. It is primarily used in research and development, particularly in pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiomorpholin-4-ylpyridin-2-amine typically involves the reaction of 2-chloropyridine with thiomorpholine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the thiomorpholine group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Thiomorpholin-4-ylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified thiomorpholine derivatives.
Substitution: Amides, secondary amines.
Scientific Research Applications
4-Thiomorpholin-4-ylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Thiomorpholin-4-ylpyridin-2-amine is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiomorpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle used in drug discovery for its versatile biological activities.
Morpholine: A six-membered ring containing both nitrogen and oxygen, used in various chemical and pharmaceutical applications.
Piperidine: A six-membered nitrogen heterocycle with applications in medicinal chemistry.
Uniqueness
4-Thiomorpholin-4-ylpyridin-2-amine is unique due to the presence of both a thiomorpholine ring and a pyridine ring, which confer distinct chemical and biological properties. The combination of these two rings allows for diverse interactions with biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
4-thiomorpholin-4-ylpyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLMHCYFKUFFCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=NC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620315 | |
Record name | 4-(Thiomorpholin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
722549-99-7 | |
Record name | 4-(4-Thiomorpholinyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=722549-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Thiomorpholin-4-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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